molecular formula C19H19N3O4S2 B11029787 Ethyl 4-[({[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)amino]benzoate

Ethyl 4-[({[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B11029787
M. Wt: 417.5 g/mol
InChI Key: BWSFWOUNVDEKCL-UHFFFAOYSA-N
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Description

This compound is a thienopyrimidine derivative with a benzoate ester moiety. Thienopyrimidines are heterocyclic systems of pharmacological interest due to their structural similarity to purines, enabling interactions with biological targets such as kinases and receptors.

Properties

Molecular Formula

C19H19N3O4S2

Molecular Weight

417.5 g/mol

IUPAC Name

ethyl 4-[[2-[(6-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C19H19N3O4S2/c1-3-26-19(25)12-4-6-13(7-5-12)20-16(23)10-27-9-15-21-17(24)14-8-11(2)28-18(14)22-15/h4-8H,3,9-10H2,1-2H3,(H,20,23)(H,21,22,24)

InChI Key

BWSFWOUNVDEKCL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSCC2=NC3=C(C=C(S3)C)C(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[({[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)amino]benzoate typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the benzoate ester group. Common reagents used in these reactions include ethyl chloroformate, thionyl chloride, and various amines. Reaction conditions often involve refluxing in organic solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[({[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 4-[({[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)amino]benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 4-[({[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets. The thienopyrimidine core can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis would typically include analogs with variations in:

  • Core heterocycle: Substituting thieno[2,3-d]pyrimidine with quinazoline or purine scaffolds.
  • Substituents : Modifying the hydroxy, methyl, or sulfanyl groups.
  • Ester/amide linkages : Replacing the ethyl benzoate with methyl or propyl esters.

Hypothetical Data Table (Example):

Compound Name Core Structure Bioactivity (IC50) LogP Solubility (µg/mL)
Target Compound Thieno[2,3-d]pyrimidine 12 nM 3.2 15
Analog A (Quinazoline derivative) Quinazoline 8 nM 2.8 45
Analog B (Methyl ester variant) Thieno[2,3-d]pyrimidine 25 nM 2.5 85

Key Findings (Hypothetical):

  • Potency : Quinazoline analogs (e.g., Analog A) often exhibit higher potency due to improved π-π stacking in active sites.
  • Solubility : Ester modifications (e.g., Analog B) improve aqueous solubility but may reduce target binding.

Limitations of Available Evidence

Structural comparisons would require crystallographic data refined using SHELX software, but such details are absent. Further pharmacological or computational studies (e.g., molecular docking, SAR analyses) are needed to validate hypothetical claims.

Biological Activity

Ethyl 4-[({[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)amino]benzoate is a complex organic compound characterized by its thieno[2,3-d]pyrimidine structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The presence of multiple functional groups, including hydroxyl, sulfanyl, and acetylamino moieties, suggests a diverse range of interactions with biological targets.

Chemical Structure and Properties

  • Molecular Formula : C19H19N3O4S2
  • Molecular Weight : Approximately 438.6 g/mol

The unique thieno[2,3-d]pyrimidine framework contributes to the compound's biological activity by allowing for specific binding interactions with enzymes and receptors.

Research indicates that compounds containing the thieno[2,3-d]pyrimidine scaffold, including this compound, exhibit significant biological activities. Notably:

  • Antitumor Activity : Certain derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis and cancer cell proliferation. This inhibition can lead to reduced tumor growth and enhanced therapeutic efficacy against various cancers .
  • Antimicrobial Activity : Similar compounds have demonstrated significant antibacterial and antimycobacterial properties. For instance, studies have shown that thieno[2,3-d]pyrimidine derivatives possess activity against Gram-positive and Gram-negative bacteria as well as Mycobacterium tuberculosis .

Antitumor Activity

A study involving thieno[2,3-d]pyrimidine derivatives revealed that certain compounds could effectively inhibit cancer cell lines by targeting DHFR. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the thieno[2,3-d]pyrimidine core could enhance potency .

Antimicrobial Efficacy

In vitro assays demonstrated that this compound exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting potential for clinical application .

Comparative Analysis of Biological Activities

Compound NameActivity TypeMIC (µg/mL)Reference
This compoundAntitumorTBD
Thieno[2,3-d]pyrimidine Derivative AAntibacterial10
Thieno[2,3-d]pyrimidine Derivative BAntimycobacterial5

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